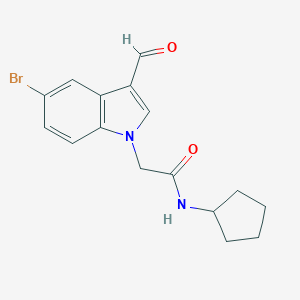![molecular formula C24H20Cl2N4O5 B297513 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297513.png)
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, N-(2-methoxyphenyl)-2-[[2-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylene]hydrazinecarboxamide.
Mechanism of Action
The mechanism of action of 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell division and growth. This may explain its potential anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can have biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One direction is to further investigate its potential as an anti-cancer drug. This could include studies to determine its efficacy in animal models and clinical trials in humans. Another direction is to study its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on understanding its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound.
Synthesis Methods
The synthesis of 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves several steps. The first step is the reaction of 3,5-dichloroaniline with ethyl 2-bromoacetate to form ethyl 2-(3,5-dichloroanilino)-2-oxoacetate. This intermediate is then reacted with 2-(2-hydroxyphenyl)benzaldehyde to form 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-hydroxyphenyl)-2-oxoacetamide. Finally, this compound is reacted with 2-methoxyaniline to form 2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide.
Scientific Research Applications
2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C24H20Cl2N4O5 |
|---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
N//'-[(E)-[2-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C24H20Cl2N4O5/c1-34-21-9-5-3-7-19(21)29-23(32)24(33)30-27-13-15-6-2-4-8-20(15)35-14-22(31)28-18-11-16(25)10-17(26)12-18/h2-13H,14H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-13+ |
InChI Key |
UOLFZKGSDNVRJE-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

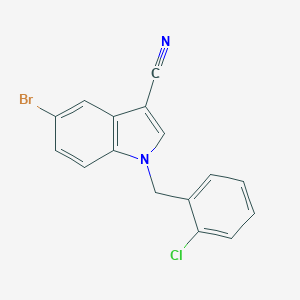
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
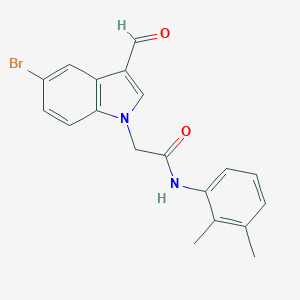
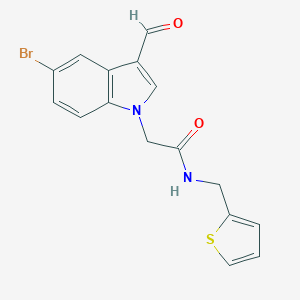
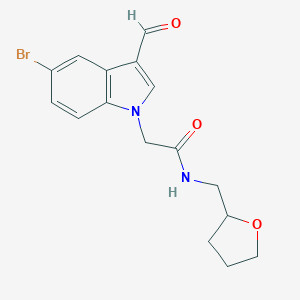
![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
